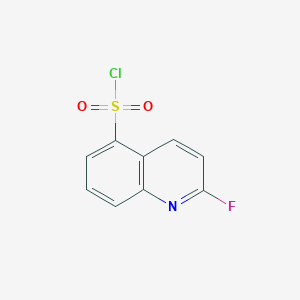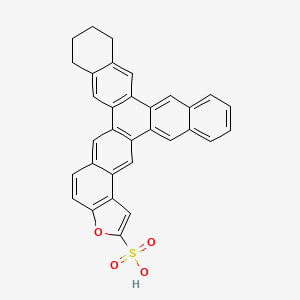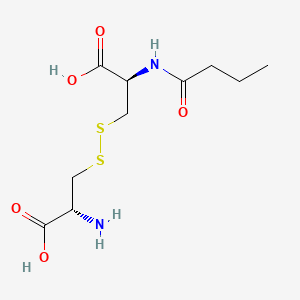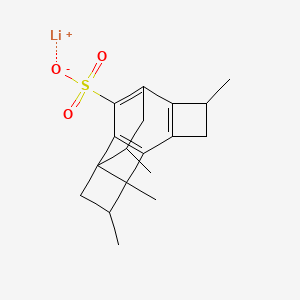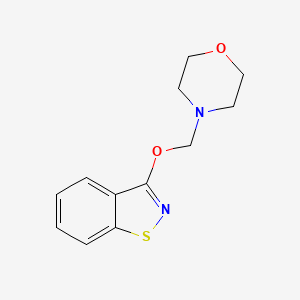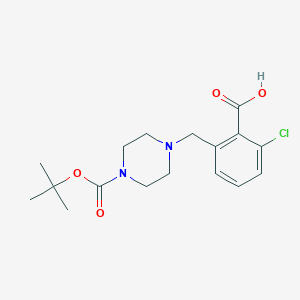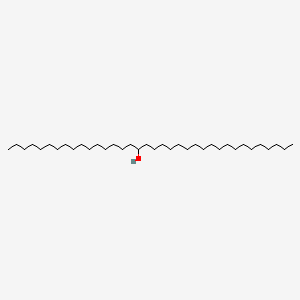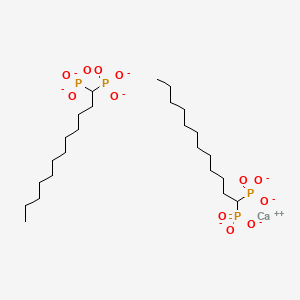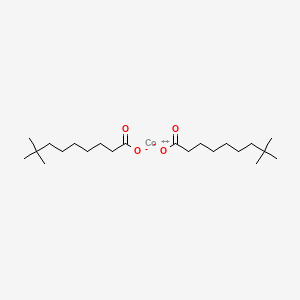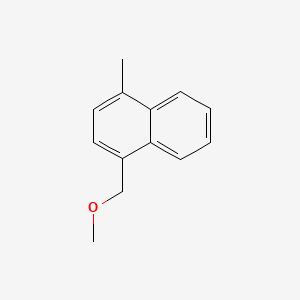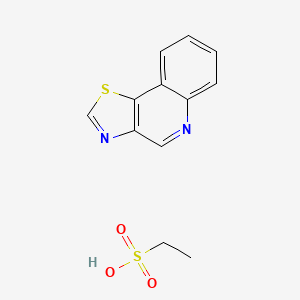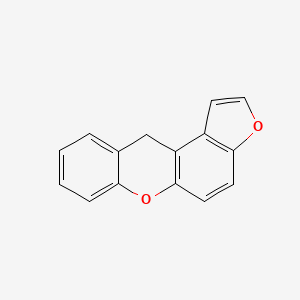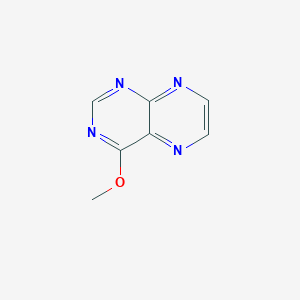
4-Methoxypteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypteridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H6N4O. It belongs to the pteridine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypteridine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the pteridine ring. This process typically involves cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other environmentally friendly methods is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
4-Methoxypteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxypteridine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Methoxypyridine: A related compound with similar structural features but different reactivity and applications.
2-Methoxypyridine: Another isomer with distinct chemical properties and uses.
3-Methoxypyridine: Similar in structure but varies in its chemical behavior and applications
Uniqueness: 4-Methoxypteridine stands out due to its unique pteridine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
30564-38-6 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-methoxypteridine |
InChI |
InChI=1S/C7H6N4O/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3 |
InChI Key |
KCCOKUSVNPDIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=NC=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


